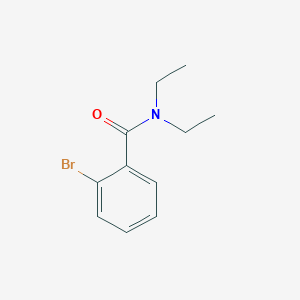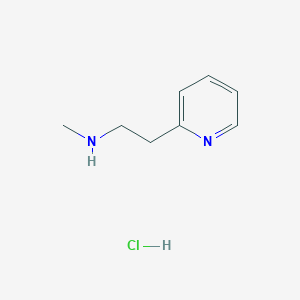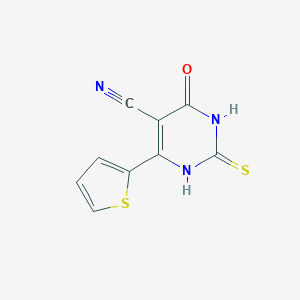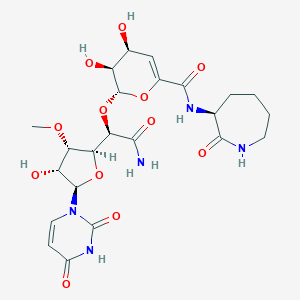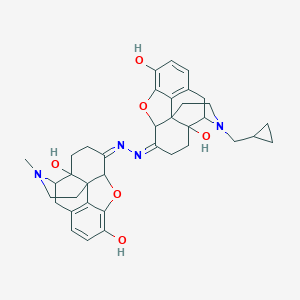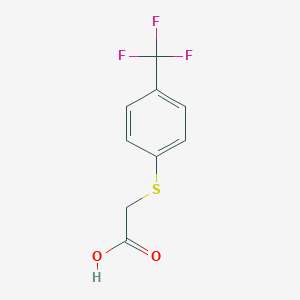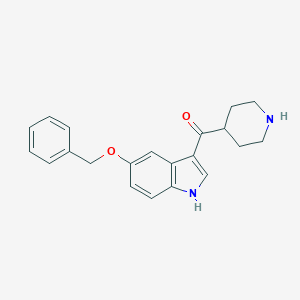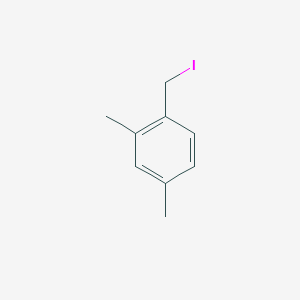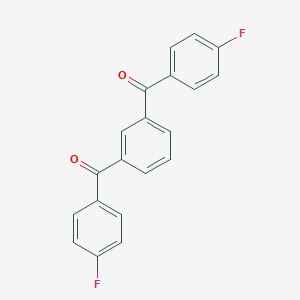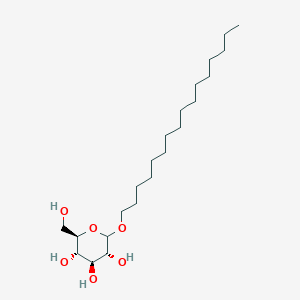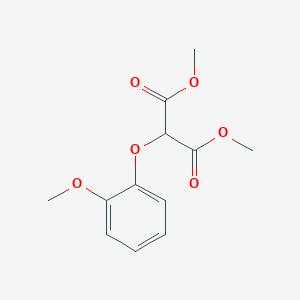
Dimethyl 2-(2-methoxyphenoxy)malonate
Vue d'ensemble
Description
Dimethyl 2-(2-methoxyphenoxy)malonate is a chemical compound of interest in various synthetic organic chemistry applications. Its structure allows for versatile chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Synthesis Analysis
The synthesis of Dimethyl 2-(2-methoxyphenoxy)malonate involves a B(C6F5)3-induced domino dimerization of 2-(2,4,5-trimethoxyphenyl)cyclopropane-1,1-diester, as described by Boichenko et al. (2020). This approach provides a straightforward method to produce the compound efficiently (Boichenko, M., Chagarovskiy, A., Rybakov, V., Trushkov, I., & Ivanova, O., 2020).
Molecular Structure Analysis
The molecular structure of derivatives of Dimethyl 2-(2-methoxyphenoxy)malonate has been explored through various techniques including NMR, single-crystal X-ray diffraction, and ab initio calculations, as in the study by Jiménez-Cruz et al. (2003) on a monohydrated derivative (Jiménez-Cruz, F., Hernández-Ortega, S., & Ríos-Olivares, H., 2003).
Chemical Reactions and Properties
The compound participates in base-catalyzed condensation reactions, with the nature of the products being dependent on the solvent used. This behavior demonstrates its reactivity and the potential for diverse chemical transformations (Nozoe, T., Takeshita, H., & Tajiri, K., 1983).
Physical Properties Analysis
The physical properties, including the conformations of Dimethyl malonate derivatives, have been detailed through studies involving low-temperature argon and xenon matrices. These studies highlight the conformer stability and the influence of different conditions on the compound's physical state (Lopes, S., Lapinski, L., & Fausto, R., 2002).
Chemical Properties Analysis
Research on the chemical properties of Dimethyl 2-(2-methoxyphenoxy)malonate and related compounds, such as their reactivity in the Claisen condensation and their ability to form hydrogen bonds, provides insights into their utility in synthetic chemistry and potential applications in creating complex molecular structures (Zheng, S., Xu, S., Zhou, J., Rongchun, S., Ji, Y., Shen, M., & Li, W., 2018).
Applications De Recherche Scientifique
A novel synthetic intermediate, 4,6-Dichloro-5-(2-methoxy-phenoxy)-2,2′-bipyrimidine, has potential applications in organic synthesis and catalysis (Chen, 2011).
Dimethyl malonate can add to alkyl 2-(1-hydroxyalkyl) propenoates under basic conditions, with high stereoselectivity under thermodynamic control (LawrenceRonnie & PerlmutterPatrick, 1992).
Kombucha contains a safe compound, dimethyl 2-(2-hydroxy-2-methoxypropilidine) malonate, which can effectively suppress cancer cells (Taupiqurrohman et al., 2022).
The dimethyl malonate/LHMDS system in anhydrous THF generates methyl formate anion, which can be used to create methoxycarbonyl derivatives by nucleophilic substitution reaction (Bussolo et al., 2016).
Dimethyl 2-(5-aryl-5-oxopentyl)malonates can be electrooxidized in methanol, with potassium iodide, to produce dimethyl 2-aroylcyclopentane-1,1-dicarboxylates in high yields under mild reaction conditions (Okimoto et al., 2014).
Base-catalyzed condensation of dimethyl malonate with 5-chloro-2-methoxytropone produces normal substitution products in benzene and cine-substitution products in methanol, with 2,5-dichlorotropone having both solvent-dependent effects (Nozoe et al., 1983).
Safety And Hazards
This compound is associated with several hazard statements, including H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
dimethyl 2-(2-methoxyphenoxy)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c1-15-8-6-4-5-7-9(8)18-10(11(13)16-2)12(14)17-3/h4-7,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXKADXTZOBJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80514170 | |
| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-methoxyphenoxy)malonate | |
CAS RN |
150726-89-9 | |
| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150726-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl (2-methoxyphenoxy)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80514170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanedioic acid, 2-(2-methoxyphenoxy)-, 1,3-dimethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

